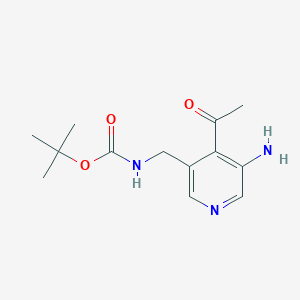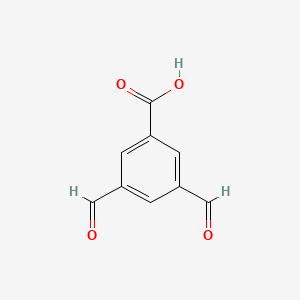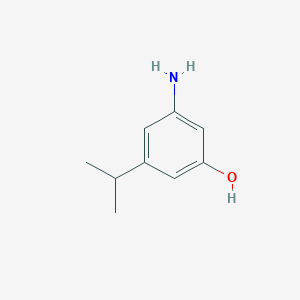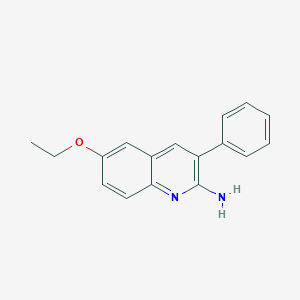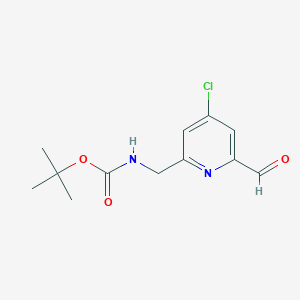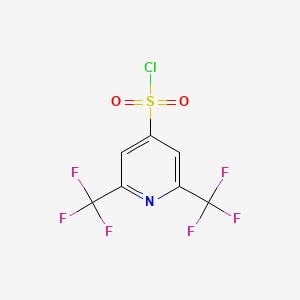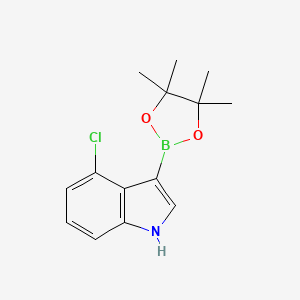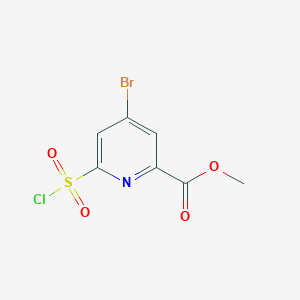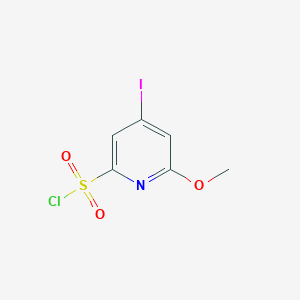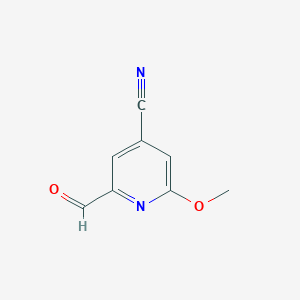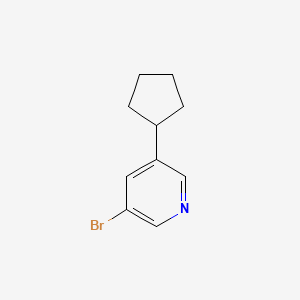
3-Bromo-5-(cyclopentyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(cyclopentyl)pyridine is a chemical compound with the molecular formula C10H12BrN It is a brominated pyridine derivative, where a bromine atom is attached to the third position of the pyridine ring, and a cyclopentyl group is attached to the fifth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(cyclopentyl)pyridine can be achieved through several methods. One common approach involves the bromination of 5-(cyclopentyl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Another method involves the Suzuki-Miyaura coupling reaction, where this compound is synthesized by coupling a boronic acid derivative with a bromopyridine under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
化学反応の分析
Types of Reactions
3-Bromo-5-(cyclopentyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 3-amino-5-(cyclopentyl)pyridine or 3-thio-5-(cyclopentyl)pyridine can be formed.
Coupling Products: Various biaryl compounds can be synthesized through coupling reactions.
科学的研究の応用
3-Bromo-5-(cyclopentyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 3-Bromo-5-(cyclopentyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the cyclopentyl group contribute to its binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
3-Bromo-5-(phenyl)pyridine: Similar structure but with a phenyl group instead of a cyclopentyl group.
3-Chloro-5-(cyclopentyl)pyridine: Chlorine atom instead of bromine.
5-(Cyclopentyl)pyridine: Lacks the bromine atom.
Uniqueness
3-Bromo-5-(cyclopentyl)pyridine is unique due to the presence of both the bromine atom and the cyclopentyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
特性
分子式 |
C10H12BrN |
|---|---|
分子量 |
226.11 g/mol |
IUPAC名 |
3-bromo-5-cyclopentylpyridine |
InChI |
InChI=1S/C10H12BrN/c11-10-5-9(6-12-7-10)8-3-1-2-4-8/h5-8H,1-4H2 |
InChIキー |
PFPRWMLJAPIMPH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C2=CC(=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



